Indole-3-acetic-acid-O-glucuronide
Description
Indole-3-acetic-acid-O-glucuronide (IAA-O-glucuronide) is a major metabolite of indole-3-acetic acid (IAA), a primary auxin in plants and a microbial-derived compound in humans. It is formed via glucuronidation, a Phase II detoxification process where glucuronic acid is conjugated to IAA through an O-glycosidic bond . This conjugation enhances water solubility, facilitating renal excretion.
Properties
CAS No. |
50409-89-7 |
|---|---|
Molecular Formula |
C16H17NO8 |
Molecular Weight |
351.31 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-(1H-indol-3-yl)acetyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H17NO8/c18-10(5-7-6-17-9-4-2-1-3-8(7)9)24-16-13(21)11(19)12(20)14(25-16)15(22)23/h1-4,6,11-14,16-17,19-21H,5H2,(H,22,23)/t11-,12-,13+,14-,16+/m0/s1 |
InChI Key |
BPTLUNCVRGWZSW-JHZZJYKESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indolylacetylglucuronide typically involves the enzymatic or chemical conjugation of indole-3-acetic acid with glucuronic acid. One common method is the use of uridine diphosphate glucuronosyltransferase enzymes, which facilitate the transfer of glucuronic acid to indole-3-acetic acid under physiological conditions.
Industrial Production Methods: Industrial production of indolylacetylglucuronide may involve biotechnological approaches, such as the use of genetically engineered microorganisms that express the necessary enzymes for glucuronidation. These microorganisms can be cultured in bioreactors, where they produce indolylacetylglucuronide in large quantities.
Chemical Reactions Analysis
Types of Reactions: Indolylacetylglucuronide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of indolylacetylglucuronide.
Reduction: Reduction reactions can convert indolylacetylglucuronide back to its precursor, indole-3-acetic acid.
Substitution: Substitution reactions can introduce different functional groups into the indole ring or the glucuronic acid moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various electrophiles and nucleophiles can be employed under acidic or basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may regenerate indole-3-acetic acid.
Scientific Research Applications
Indolylacetylglucuronide has several scientific research applications:
Chemistry: It is used as a model compound to study glucuronidation reactions and the metabolism of indole derivatives.
Biology: Indolylacetylglucuronide is important in the study of plant hormone metabolism, particularly auxins, which regulate plant growth and development.
Medicine: Research into indolylacetylglucuronide can provide insights into the metabolism of similar compounds in humans and other animals, potentially leading to the development of new drugs or therapeutic strategies.
Industry: The compound can be used in the production of plant growth regulators and other agricultural chemicals.
Mechanism of Action
The mechanism of action of indolylacetylglucuronide involves its role as a metabolite in the auxin metabolic pathway. It is formed through the conjugation of indole-3-acetic acid with glucuronic acid, a process catalyzed by glucuronosyltransferase enzymes. This conjugation serves to inactivate indole-3-acetic acid, regulating its levels within the plant and modulating its effects on plant growth and development.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₆H₁₇NO₈
- Monoisotopic Mass: 351.0954 Da
- CAS Registry Number : 50409-89-7
- HMDB ID : HMDB0060001
- Structure : Features an indole ring linked to a glucuronic acid moiety via an ester bond at the acetic acid group .
IAA-O-glucuronide is detected in human urine, indicating its role in eliminating endogenous and dietary indole derivatives . Analytical methods like UHPLC-MS and LC-MS are commonly used for its quantification .
Comparison with Structurally Similar Compounds
Indole-3-Carboxylic Acid Glucuronide
Molecular Formula: C₁₅H₁₅NO₈ Key Differences:
- Replaces IAA's acetic acid group with a carboxylic acid directly attached to the indole ring.
- Classification : O-glucuronide, similar to IAA-O-glucuronide, but with distinct physicochemical properties due to the shorter carbon chain .
- Biological Role : Less studied but implicated in microbial interactions .
Indoxyl Glucuronide (3-Indolyl-β-D-Glucuronide)
Molecular Formula: C₁₄H₁₅NO₇ (estimated) Key Differences:
- Lacks the acetic acid side chain; glucuronic acid is linked directly to the indole ring's hydroxyl group.
- Role in Disease : Elevated levels are associated with uremic toxicity in chronic kidney disease .
| Parameter | IAA-O-Glucuronide | Indoxyl Glucuronide |
|---|---|---|
| Structural Feature | Acetic acid conjugation | Direct indole-hydroxyl conjugation |
| Metabolic Source | IAA detoxification | Tryptophan metabolism |
Comparison with Glucuronides of Other Compound Classes
Hesperetin 3'-Glucuronide (Flavonoid Glucuronide)
Cholic Acid Glucuronide (Bile Acid Glucuronide)
Molecular Formula: C₃₀H₄₇NO₁₀ Key Differences:
Benzoyl Glucuronide (Simple Aromatic Glucuronide)
Molecular Formula : C₁₃H₁₄O₈
Key Differences :
- Conjugated to benzoic acid, lacking the indole ring.
- Applications : Biomarker for toluene exposure .
Analytical and Metabolic Insights
- Detection Methods : IAA-O-glucuronide shares analytical challenges with other glucuronides, such as peak resolution in LC-MS. Validation protocols for quercetin-3-O-glucuronide (e.g., linearity, precision ) are applicable to IAA-O-glucuronide.
- Metabolomic Data: In the ST003333 dataset, IAA-O-glucuronide shows high abundance (2.05–2.23 × 10⁹ intensity units), exceeding hinokitiol glucoside and uridine diphosphate glucuronic acid .
Q & A
Q. Methodological Answer :
- Utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) to exploit the exact mass difference: IAA-O-glucuronide has a molecular mass of 351.058 Da, whereas IAA is 175.063 Da .
- Perform nuclear magnetic resonance (NMR) spectroscopy to confirm structural differences, focusing on the glucuronide moiety’s anomeric proton signal (δ 5.2–5.6 ppm) and the indole ring protons (δ 6.8–7.7 ppm) .
Advanced: What experimental approaches are effective for mapping IAA-O-glucuronide’s role in metabolic dysregulation, such as in sickle cell disease or rare hereditary disorders?
Q. Methodological Answer :
- Conduct untargeted metabolomics using high-resolution mass spectrometry (HRMS) to identify co-occurring metabolites (e.g., UDP-glucuronic acid, oleoylcarnitine) in disease models .
- Apply isotope tracing with ¹³C-labeled IAA to track glucuronidation kinetics and pathway crosstalk in hepatic or renal cell lines .
Basic: What are the optimal in vitro conditions for enzymatic synthesis of IAA-O-glucuronide?
Q. Methodological Answer :
- Use recombinant UDP-glucuronosyltransferase (UGT) enzymes (e.g., UGT1A1) with cofactor UDP-glucuronic acid (UDPGA) at pH 7.4 and 37°C .
- Quantify reaction efficiency via reverse-phase HPLC with UV detection (λ = 280 nm for indole absorption) .
Advanced: How can researchers resolve contradictions in reported renal clearance rates of IAA-O-glucuronide across species?
Q. Methodological Answer :
- Perform interspecies pharmacokinetic modeling using physiologically based pharmacokinetic (PBPK) software to account for differences in UGT expression and glomerular filtration rates .
- Validate findings with microsampling techniques in rodent models and cross-reference with human clinical data .
Basic: What analytical challenges arise when quantifying IAA-O-glucuronide in complex biological matrices, and how can they be mitigated?
Q. Methodological Answer :
- Address matrix effects in LC-MS by using stable isotope-labeled internal standards (e.g., deuterated IAA-O-glucuronide) .
- Optimize solid-phase extraction (SPE) protocols with mixed-mode sorbents to enhance recovery rates from urine or plasma .
Advanced: How can researchers investigate the functional interplay between IAA-O-glucuronide and auxin signaling in plant systems?
Q. Methodological Answer :
- Employ Arabidopsis thaliana mutants defective in glucuronidation (e.g., ugt84b1) to assess auxin transport using radiolabeled IAA .
- Use laser microdissection coupled with LC-MS to localize IAA-O-glucuronide in root or shoot tissues .
Basic: What safety protocols are critical when handling IAA-O-glucuronide in laboratory settings?
Q. Methodological Answer :
- Follow GHS guidelines for indole derivatives: use fume hoods, nitrile gloves, and eye protection. Store at -20°C in airtight containers to prevent degradation .
Advanced: How can contradictory findings about IAA-O-glucuronide’s stability under varying pH conditions be reconciled?
Q. Methodological Answer :
- Conduct accelerated stability studies across pH 2–9 using LC-MS to monitor degradation products. Apply Arrhenius modeling to predict shelf-life under physiological conditions .
Basic: Which spectroscopic techniques are most reliable for characterizing IAA-O-glucuronide’s glycosidic bond conformation?
Q. Methodological Answer :
- Use circular dichroism (CD) to analyze the glucuronide’s anomeric configuration (α/β) .
- Validate with Fourier-transform infrared spectroscopy (FTIR) to identify glycosidic C-O-C stretching vibrations (~1070 cm⁻¹) .
Advanced: What strategies can elucidate the role of IAA-O-glucuronide in modulating drug-metabolizing enzymes (e.g., cytochrome P450)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
